3-ethoxy-N-methylcyclobutan-1-amine
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Overview
Description
3-ethoxy-N-methylcyclobutan-1-amine is an organic compound with a cyclobutane ring substituted with an ethoxy group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-methylcyclobutan-1-amine typically involves the nucleophilic substitution of a cyclobutanone derivative. One common method is the reaction of cyclobutanone with ethyl iodide in the presence of a strong base like sodium hydride to form 3-ethoxycyclobutanone. This intermediate is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amine group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under various conditions
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-ethoxy-N-methylcyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-ethoxy-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-N-methylcyclopropan-1-amine
- 3-ethoxy-N-methylcyclopentan-1-amine
- 3-ethoxy-N-methylcyclohexan-1-amine
Uniqueness
3-ethoxy-N-methylcyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-ethoxy-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-3-9-7-4-6(5-7)8-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
SCLRSTWWWULBQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1)NC |
Origin of Product |
United States |
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